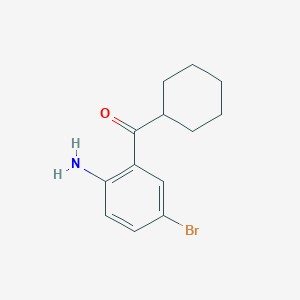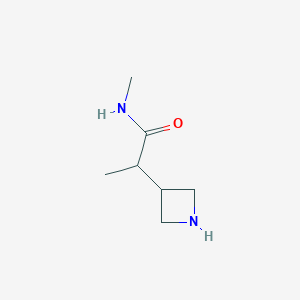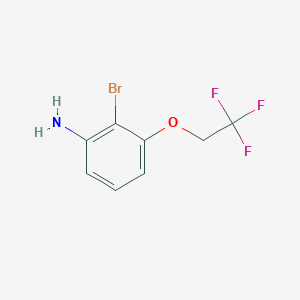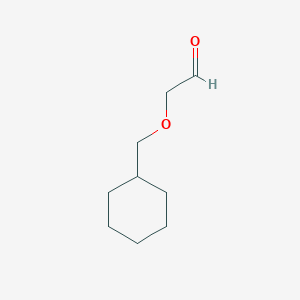
2-(Cyclohexylmethoxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethoxy)acetaldehyde, also known as 2-(2-hydroxyethoxy)acetaldehyde, has the chemical formula C₄H₈O₃ and a molecular weight of 104.1 g/mol. It is a compound with interesting properties and applications in various fields.
Preparation Methods
There are several synthetic routes to prepare 2-(Cyclohexylmethoxy)acetaldehyde:
Hydroxyethylation of Acetaldehyde:
Chemical Reactions Analysis
2-(Cyclohexylmethoxy)acetaldehyde can undergo various reactions:
-
Oxidation:
- It can be oxidized to form the corresponding carboxylic acid (2-(Cyclohexylmethoxy)acetic acid).
- Common oxidizing agents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
-
Reduction:
- Reduction of this compound yields 2-(Cyclohexylmethoxy)ethanol.
- Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
-
Substitution:
- The aldehyde group can undergo nucleophilic substitution reactions.
- For example, reaction with ammonia or primary amines leads to imine formation.
Scientific Research Applications
2-(Cyclohexylmethoxy)acetaldehyde finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Flavor and Fragrance Industry: It contributes to the aroma of certain products.
Pharmaceuticals: Used in drug synthesis.
Polymer Chemistry: As a building block for polymers.
Mechanism of Action
The exact mechanism by which 2-(Cyclohexylmethoxy)acetaldehyde exerts its effects depends on its specific application. It may interact with cellular targets or participate in metabolic pathways.
Comparison with Similar Compounds
While 2-(Cyclohexylmethoxy)acetaldehyde is unique due to its specific structure, similar compounds include acetaldehydes with different substituents, such as 2-ethylacetaldehyde and 2-propylacetaldehyde.
Remember that this compound’s properties and applications continue to be explored, making it an intriguing subject for scientific investigation
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(cyclohexylmethoxy)acetaldehyde |
InChI |
InChI=1S/C9H16O2/c10-6-7-11-8-9-4-2-1-3-5-9/h6,9H,1-5,7-8H2 |
InChI Key |
USGUPWTVVXTSAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



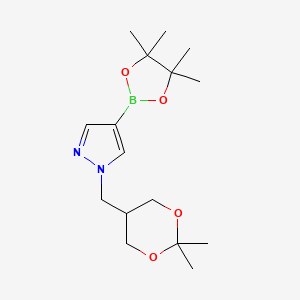

![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)
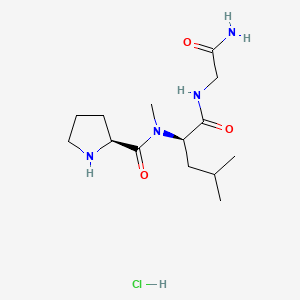

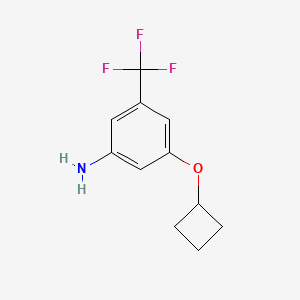
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)

